
Spectroscopic Data of 4-[(4-Methylpiperidin-1-
yl)sulfonyl]aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
4-[(4-Methylpiperidin-1-

yl)sulfonyl]aniline

Cat. No.: B185569 Get Quote

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline. This compound is of interest to

researchers in medicinal chemistry and drug development due to its sulfonamide and aniline

moieties, which are common pharmacophores. A thorough understanding of its spectroscopic

properties is essential for its synthesis, characterization, and quality control. While a complete

set of publicly available experimental spectra for this specific molecule is not readily available,

this guide presents the expected spectroscopic data based on its chemical structure and data

from analogous compounds. It also provides detailed experimental protocols for obtaining such

data.

Predicted Spectroscopic Data
The following tables summarize the predicted and theoretical spectroscopic data for 4-[(4-
Methylpiperidin-1-yl)sulfonyl]aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.6 - 7.8 Doublet 2H Ar-H (ortho to SO₂)

~6.6 - 6.8 Doublet 2H Ar-H (ortho to NH₂)

~4.0 - 4.2 Broad Signal 2H NH₂

~3.6 - 3.8 Multiplet 2H

Piperidine-H

(equatorial, adjacent

to N)

~2.4 - 2.6 Multiplet 2H
Piperidine-H (axial,

adjacent to N)

~1.6 - 1.8 Multiplet 2H
Piperidine-H

(equatorial)

~1.3 - 1.5 Multiplet 1H Piperidine-H (methine)

~1.1 - 1.3 Multiplet 2H Piperidine-H (axial)

~0.9 Doublet 3H CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) ppm Assignment

~150 Ar-C (C-NH₂)

~129 Ar-C (CH, ortho to SO₂)

~128 Ar-C (C-SO₂)

~114 Ar-C (CH, ortho to NH₂)

~47 Piperidine-C (adjacent to N)

~34 Piperidine-C

~31 Piperidine-C (methine)

~22 CH₃
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Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad N-H stretch (aniline NH₂)

2950 - 2850 Medium C-H stretch (aliphatic)

1620 - 1580 Strong
N-H bend (aniline NH₂) / C=C

stretch (aromatic)

1350 - 1310 Strong S=O stretch (asymmetric)

1170 - 1140 Strong S=O stretch (symmetric)

850 - 810 Strong
C-H bend (aromatic, para-

disubstituted)

Mass Spectrometry (MS)
m/z Interpretation

254 [M]⁺ (Molecular Ion)

239 [M - CH₃]⁺

156 [M - C₅H₁₀N]⁺

98 [C₆H₁₂N]⁺

92 [C₆H₆N]⁺

Note: The predicted fragmentation pattern is based on common fragmentation pathways for

sulfonamides and aniline derivatives.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-[(4-Methylpiperidin-1-
yl)sulfonyl]aniline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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The choice of solvent will depend on the solubility of the compound.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance

III 400 MHz or equivalent.

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum.

Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation

delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.

Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, a relaxation

delay of 2-5 seconds, and 1024-4096 scans.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the

mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, such as a

PerkinElmer Spectrum Two or a Thermo Nicolet iS5.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the spectrometer and record the sample spectrum.

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable volatile solvent, such as methanol or acetonitrile.

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as

an Agilent 6460 Triple Quadrupole LC/MS or a Waters Xevo G2-XS QTof. Electrospray

ionization (ESI) is a common technique for this type of molecule.

Data Acquisition:

Introduce the sample solution into the ion source via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

Set the mass range to scan from m/z 50 to 500.

For fragmentation studies (MS/MS), select the molecular ion (or protonated molecule) as

the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas

(e.g., argon or nitrogen) at varying collision energies.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Analysis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

To cite this document: BenchChem. [Spectroscopic Data of 4-[(4-Methylpiperidin-1-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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